(11C)Acetoacetic acid

Alzheimer's disease brain energy metabolism dual-tracer PET

(11C)Acetoacetic acid ([11C]AcAc, CAS 53286-22-9) is a carbon-11 positron-emitting radiopharmaceutical that serves as an endogenous metabolic tracer of ketone body utilization. Unlike glucose-analog tracers, [11C]AcAc enters the brain via monocarboxylate transporter 1 (MCT1) and is metabolized through the same enzymatic pathways as native acetoacetate, providing a direct readout of cerebral ketone metabolism.

Molecular Formula C4H6O3
Molecular Weight 101.09 g/mol
CAS No. 53286-22-9
Cat. No. B12805784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11C)Acetoacetic acid
CAS53286-22-9
Molecular FormulaC4H6O3
Molecular Weight101.09 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)O
InChIInChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/i4-1
InChIKeyWDJHALXBUFZDSR-NUTRPMROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (11C)Acetoacetic Acid Is a First-Intention PET Tracer for Cerebral and Myocardial Ketone Metabolism Research


(11C)Acetoacetic acid ([11C]AcAc, CAS 53286-22-9) is a carbon-11 positron-emitting radiopharmaceutical that serves as an endogenous metabolic tracer of ketone body utilization. Unlike glucose-analog tracers, [11C]AcAc enters the brain via monocarboxylate transporter 1 (MCT1) and is metabolized through the same enzymatic pathways as native acetoacetate, providing a direct readout of cerebral ketone metabolism . With a short 20.4-min half-life that enables same-day dual-tracer PET protocols, fully automated GMP-compatible synthesis, and validated PET imaging in rodents, nonhuman primates, and humans, [11C]AcAc is the only radiotracer that can quantify regional ketone body utilization in the living brain .

Why [18F]FDG, [11C]Acetate, or [11C]β-Hydroxybutyrate Cannot Substitute for (11C)Acetoacetic Acid in Metabolic PET Studies


Ketone body PET tracers are not interchangeable. [18F]FDG reports on glucose metabolism via GLUT1/3 transporters and hexokinase, while [11C]acetate primarily traces oxidative metabolism and lipid synthesis. The other carbon-11 ketone tracer, [11C]β-hydroxybutyrate, shows only moderate correlation with [11C]AcAc for cerebral uptake parameters (Ki: ρ = 0.40) and weak, non-significant correlation for myocardial kinetics (K1: r = 0.04) . Furthermore, a 2025 quality control study demonstrated that the widely-used IEX-HPLC method cannot distinguish [11C]acetate from [11C]acetoacetate, meaning many previous [11C]AcAc studies likely overlooked [11C]acetate as a radiochemical impurity . Only (11C)acetoacetic acid provides a specific, transporter-distinct readout of ketone body utilization that is separable from both glucose and acetate metabolism.

Six Evidence-Based Dimensions Where (11C)Acetoacetic Acid Demonstrates Quantifiable Differentiation from Comparators


Preserved Cerebral Ketone Metabolism Despite 13% Lower Glucose Uptake in Mild Alzheimer's Dementia

In a cross-sectional human PET/MRI study, [11C]AcAc revealed preserved cerebral ketone metabolism in mild AD dementia patients who simultaneously exhibited globally reduced glucose metabolism. Global cerebral metabolic rate of glucose (CMRg) in gray matter was 13% lower in mild AD (34.2 ± 5.0 µmol/100 g/min) versus cognitively normal controls (38.3 ± 4.7 µmol/100 g/min; p = 0.015), with the most affected regions being the parietal cortex, posterior cingulate, and thalamus. In contrast, neither global nor regional cerebral metabolic rate of acetoacetate (CMRa) differed between groups (all p ≥ 0.188) . This demonstrates that [11C]AcAc can detect preserved ketone utilization capacity in brain regions where glucose metabolism is impaired, a differential signal that [18F]FDG alone cannot provide.

Alzheimer's disease brain energy metabolism dual-tracer PET

7- to 8-Fold Enhancement of Brain [11C]AcAc Uptake Under Ketogenic Conditions Quantified by Small-Animal PET

In intact rats, brain uptake of [11C]AcAc was noninvasively quantified under three dietary conditions using PET imaging. An approximately seven- to eightfold increase in brain [11C]AcAc uptake was observed on a ketogenic diet or after 48-h fasting compared to a high-carbohydrate control diet . This dynamic range of detection is substantially greater than what is achievable with [18F]FDG under ketogenic conditions, where brain glucose uptake changes are far more modest. No equivalent fold-change data exist for [11C]β-hydroxybutyrate under identical experimental conditions.

ketogenic diet brain ketone uptake small-animal PET

Direct Head-to-Head Comparison: [11C]AcAc Shows Consistently Higher Tumor Uptake than [11C]Acetate Across Four Tumor Lines

In a direct comparative biodistribution and PET study in tumor-bearing mice, [11C]AcAc demonstrated numerically higher maximal tumor uptake than [11C]acetate across all four tumor lines tested. Maximal [11C]AcAc uptake was 2.72 ± 0.38, 2.42 ± 1.10, 2.54 ± 0.87, and 3.15 ± 0.58 %ID/g for MC7-L1, MC4-L2, PC3, and LN-CaP tumors, respectively, compared to 1.25 ± 0.05, 2.30 ± 0.09, and 0.96 ± 0.24 %ID/g for [11C]acetate in MC7-L1, MC4-L2, and PC3 tumors. Although the differences did not reach statistical significance (P > 0.05), the tumor/muscle ratios consistently trended higher for [11C]AcAc, and [11C]AcAc showed low background activity due to rapid systemic elimination .

tumor metabolism ketone body utilization oncologic PET imaging

Cerebral Metabolic Rate (CMR) Measurement: [11C]AcAc and [11C]OHB Are Interchangeable for Absolute Quantification (r = 0.84) but Diverge in Regional Kinetics

A crossover PET study in healthy Sprague-Dawley rats directly compared the cerebral and myocardial kinetics of [11C]AcAc and [11C]β-hydroxybutyrate ([11C]OHB). For absolute cerebral metabolic rate (CMR), the two tracers showed strong positive correlation (r = 0.84) with a non-significant mean bias of −0.03, indicating interchangeability for global CMR quantification. However, for relative cerebral uptake parameters, correlations were only moderate and non-significant (Ki: Spearman ρ = 0.40; VT: ρ = 0.38). Myocardial kinetics showed even weaker correlations (K1: r = 0.04; k2: r = −0.27; VT: ρ = 0.43) . This demonstrates that while either tracer can quantify global cerebral ketone metabolism, they provide different information about regional and myocardial ketone kinetics.

tracer kinetics cerebral metabolic rate comparative PET methodology

Analytical QC Superiority: Novel RP-HPLC Method Enables Unambiguous Separation of [11C]AcAc from [11C]Acetate Impurity

A 2025 study by Bamminger et al. demonstrated that the conventional IEX-HPLC method fails to differentiate [11C]acetate from [11C]acetoacetate, meaning that most previously published [11C]AcAc studies likely overestimated radiochemical purity (RCP) by overlooking [11C]acetate as a radiochemical impurity. Their newly developed reversed-phase HPLC (RP-HPLC) method achieved unambiguous separation. Using optimized synthesis on a GE TRACERlab FX2 C module, [11C]AcAc was produced with mean isolated activity of 3.24 GBq and mean RCP of 97.1%, while [11C]acetate achieved 30.2 GBq and 96.9% RCP. Omission of helium flow during [11C]CO₂ trap bake-out improved activity recovery from 63% to 89% and reduced release time from 4.8 to 3.1 min . This analytical advancement means any procurement of [11C]AcAc should specify RP-HPLC QC, as IEX-HPLC alone cannot guarantee identity.

radiochemical purity quality control HPLC analytical separation

Reproducible Automated GMP-Ready Synthesis: 35% RCY, 95% RCP, and 66.6 GBq/µmol Specific Activity in 16 Minutes

A fully automated synthesis of 1-[11C]acetoacetate was validated on the commercially available TRASIS AllInOne module, producing [11C]AcAc with high radiochemical purity (95%), high specific activity (~66.6 GBq/µmol, n = 30), and 35% radiochemical yield (decay-corrected) in approximately 16 minutes total synthesis time . The earlier Tremblay et al. (2007) method using a one-pot automated module achieved 34% decay-corrected yield with ≤3% HPLC impurities and residual THF ≤ 200 ppm and ethanol ≤ 500 ppm—both well within human-use limits—in 18 minutes . Compared to [11C]acetate synthesis, which typically achieves higher isolated activities (30.2 GBq) but cannot report on ketone metabolism, [11C]AcAc synthesis parameters are well-characterized and suitable for routine clinical research production.

automated radiosynthesis GMP production TRASIS AIO module

Three High-Impact Application Scenarios Where (11C)Acetoacetic Acid Is the Scientifically Indicated Tracer


Clinical Trials of Ketogenic Interventions in Alzheimer's Disease: Dual-Tracer [11C]AcAc/[18F]FDG PET

In interventional clinical trials testing ketogenic diets, medium-chain triglycerides, or exogenous ketone esters for Alzheimer's disease, [11C]AcAc is the only PET tracer that can demonstrate target engagement—i.e., increased brain ketone utilization—while [18F]FDG simultaneously reveals whether glucose hypometabolism persists. The Castellano et al. (2015) finding of preserved [11C]AcAc metabolism despite 13% lower [18F]FDG uptake in mild AD directly validates this dual-tracer paradigm . The completed NCT03130036 clinical trial at Wake Forest University used this exact [11C]AcAc/[18F]FDG dual-tracer protocol to examine brain biodistribution in subjects with varying AD risk .

Preclinical Evaluation of Novel Ketone-Based Therapeutics: Quantitative Brain Uptake Pharmacodynamics

For pharmaceutical or nutraceutical companies developing ketone esters, ketone salts, or MCT formulations, [11C]AcAc PET provides the only direct, noninvasive pharmacodynamic readout of brain ketone uptake. The Bentourkia et al. (2009) demonstration of a seven- to eightfold increase in brain [11C]AcAc uptake under ketogenic conditions establishes the sensitivity of this tracer for detecting intervention effects . The validated automated synthesis on the TRASIS AIO module (35% RCY, ~16 min) ensures that repeated production for longitudinal preclinical studies is operationally feasible .

Oncologic Ketone Metabolism Research: Differentiating Tumor Ketone Utilization from Acetate-Dependent Lipid Synthesis

In cancer metabolism research, [11C]AcAc and [11C]acetate report on different metabolic pathways: ketone body utilization via acetoacetyl-CoA transferase versus acetate incorporation into lipids via fatty acid synthetase. The Authier et al. (2008) head-to-head comparison demonstrated numerically higher [11C]AcAc uptake compared to [11C]acetate across breast and prostate tumor models with low background signal, suggesting [11C]AcAc may offer superior tumor-to-background contrast . The 2025 Bamminger et al. RP-HPLC method now ensures that [11C]AcAc used in such studies is analytically free of [11C]acetate contamination, a critical quality requirement for studies aiming to distinguish these two metabolic pathways .

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